4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
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Overview
Description
4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with the molecular formula C23H23ClN6O4 and a molecular weight of 482.931 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves the reaction of 4-chlorobenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
The production process involves careful control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar structural features but lacking the complex hydrazone moiety.
Benzaldehyde Derivatives: Compounds with similar aldehyde functional groups but different substituents on the aromatic ring.
Uniqueness
4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is unique due to its complex structure, which includes multiple functional groups and a purine moiety. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H25ClN6O4 |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H25ClN6O4/c1-15-6-4-5-7-19(15)35-14-18(32)13-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-12-16-8-10-17(25)11-9-16/h4-12,18,32H,13-14H2,1-3H3,(H,27,28)/b26-12- |
InChI Key |
UGPHUSVJUSWSHG-ZRGSRPPYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C\C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
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